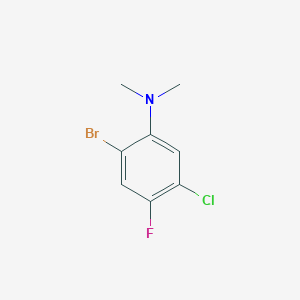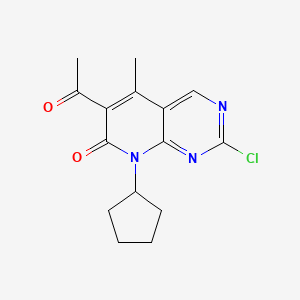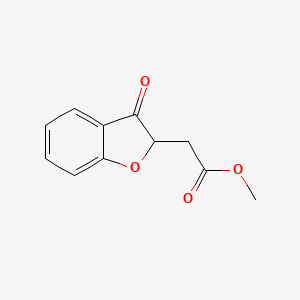
Methyl 4-(3,4-dichlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-ジクロロフェノキシ)ピロリジン-2-カルボン酸メチル;塩酸塩は、分子式C12H13Cl2NO3·HCl、分子量326.60の化学化合物です . この化合物は主に研究目的で使用されており、診断または治療目的には使用されません .
2. 製法
合成経路および反応条件: 4-(3,4-ジクロロフェノキシ)ピロリジン-2-カルボン酸メチル;塩酸塩の合成は、通常、適切な塩基の存在下で3,4-ジクロロフェノールとピロリジン-2-カルボン酸メチルを反応させることにより行われます。 反応は、目的の生成物を確実に生成するために、制御された条件下で行われます .
工業的製造方法: 合成は、ラボでの調製と同様の工程を、工業的な需要を満たすために拡大したものと考えられます .
反応の種類:
酸化: この化合物は、特にピロリジン環において酸化反応を起こす可能性があります。
還元: エステルのカルボニル基で還元反応が起こることがあります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物:
酸化: ピロリジン環の酸化誘導体。
還元: エステル基の還元型。
置換: ジクロロフェノキシ基の置換誘導体.
4. 科学研究への応用
4-(3,4-ジクロロフェノキシ)ピロリジン-2-カルボン酸メチル;塩酸塩は、さまざまな科学研究に応用されています:
化学: より複雑な分子の合成のためのビルディングブロックとして役立ちます。
生物学: この化合物は、酵素阻害や受容体結合に関する研究で使用されています。
医学: 特に新薬開発における潜在的な治療用途に関する研究。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3,4-dichlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride typically involves the reaction of 3,4-dichlorophenol with pyrrolidine-2-carboxylic acid methyl ester in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: the synthesis likely involves similar steps as the laboratory preparation, scaled up to meet industrial demands .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can occur at the carbonyl group of the ester.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the ester group.
Substitution: Substituted derivatives of the dichlorophenoxy group.
科学的研究の応用
Methyl 4-(3,4-dichlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research into potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes
作用機序
4-(3,4-ジクロロフェノキシ)ピロリジン-2-カルボン酸メチル;塩酸塩の作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合して、その活性を阻害したり、機能を変化させたりすることができます。 この相互作用は、細胞経路や生物学的プロセスの変化につながる可能性があります .
類似化合物:
3-(3,4-ジクロロフェノキシ)メチルピロリジン: 構造は似ていますが、エステル基がありません。
4-(4-クロロフェノキシ)ピロリジン-2-カルボン酸メチル;塩酸塩: 構造は似ていますが、塩素原子が1つだけです
独自性: 4-(3,4-ジクロロフェノキシ)ピロリジン-2-カルボン酸メチル;塩酸塩は、ジクロロフェノキシ基とエステル基の両方が存在することで独特です。これは、特定の化学的性質と反応性を付与します。 この組み合わせにより、研究や潜在的な治療用途にとって貴重な化合物となっています .
類似化合物との比較
3-(3,4-Dichlorophenoxy)methylpyrrolidine: Similar structure but lacks the ester group.
Methyl 4-(4-chlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride: Similar structure but with a single chlorine atom
Uniqueness: Methyl 4-(3,4-dichlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride is unique due to the presence of both the dichlorophenoxy group and the ester group, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for research and potential therapeutic applications .
特性
IUPAC Name |
methyl 4-(3,4-dichlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO3.ClH/c1-17-12(16)11-5-8(6-15-11)18-7-2-3-9(13)10(14)4-7;/h2-4,8,11,15H,5-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRNJLKNLCRJBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC(=C(C=C2)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride](/img/structure/B12104433.png)
![(5-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol](/img/structure/B12104441.png)
![1-Propanol, 2-[(tetrahydro-2H-pyran-2-YL)oxy]-, 4-methylbenzenesulfonate, (2S)-](/img/structure/B12104461.png)


![(1S,4R)-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile](/img/structure/B12104477.png)
![5,12-Dimethyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodeca-2(7),4-dien-3-one](/img/structure/B12104487.png)



![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B12104504.png)



